

GSK-923295: A Comparative Guide to its Selectivity for CENP-E

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Compound of Interest

Compound Name: GSK-923295

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GSK-923295 is a potent and highly selective allosteric inhibitor of Centromere-associated protein E (CENP-E), a kinesin-7 motor protein crucial for chromosome alignment during mitosis.[1][2][3][4] Its specificity is a key attribute, minimizing off-target effects and associated toxicities. This guide provides a detailed comparison of **GSK-923295**'s selectivity for CENP-E over other kinesin motor proteins, supported by available experimental data and methodologies.

Selectivity Profile of GSK-923295

GSK-923295 exhibits remarkable selectivity for CENP-E. In a screening panel against a diverse group of seven other human mitotic kinesins, **GSK-923295** showed only minimal inhibitory activity, with less than 25% inhibition observed at a concentration of 50 μ M.[5][6] This high degree of selectivity underscores its potential as a targeted therapeutic agent.

Quantitative Inhibitory Activity

The inhibitory potency of **GSK-923295** against CENP-E is in the low nanomolar range, highlighting its strong affinity for its target. In contrast, its activity against other kinesins is significantly weaker, demonstrating a clear selectivity window.

Kinesin Target	Inhibitor	IC50 / Ki	Fold Selectivity vs. Other Kinesins
CENP-E	GSK-923295	Ki = 3.2 nM[2][4][7]	>15,000
KSP (Eg5)	GSK-923295	> 50 µM[5][6]	-
Kif1A	GSK-923295	> 50 µM[6]	-
MKLP1	GSK-923295	> 50 µM[6]	-
RabK6	GSK-923295	> 50 µM[6]	-
HSET (KifC1)	GSK-923295	> 50 µM[6]	-
MCAK (Kif2C)	GSK-923295	> 50 µM[6]	-
Kif4A	GSK-923295	> 50 µM[6]	-

Note: Fold selectivity is calculated based on the Ki for CENP-E and the concentration at which minimal inhibition was observed for other kinesins.

Experimental Protocols

The selectivity of **GSK-923295** was determined by assessing its inhibitory effect on the microtubule-stimulated ATPase activity of a panel of purified kinesin motor domains. The following is a generalized protocol based on standard methods for determining kinesin inhibitor selectivity.

Kinesin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's potency.

Materials:

- Purified recombinant human kinesin motor domains (CENP-E, KSP, Kif1A, MKLP1, RabK6, HSET, MCAK, Kif4A)
- Paclitaxel-stabilized microtubules

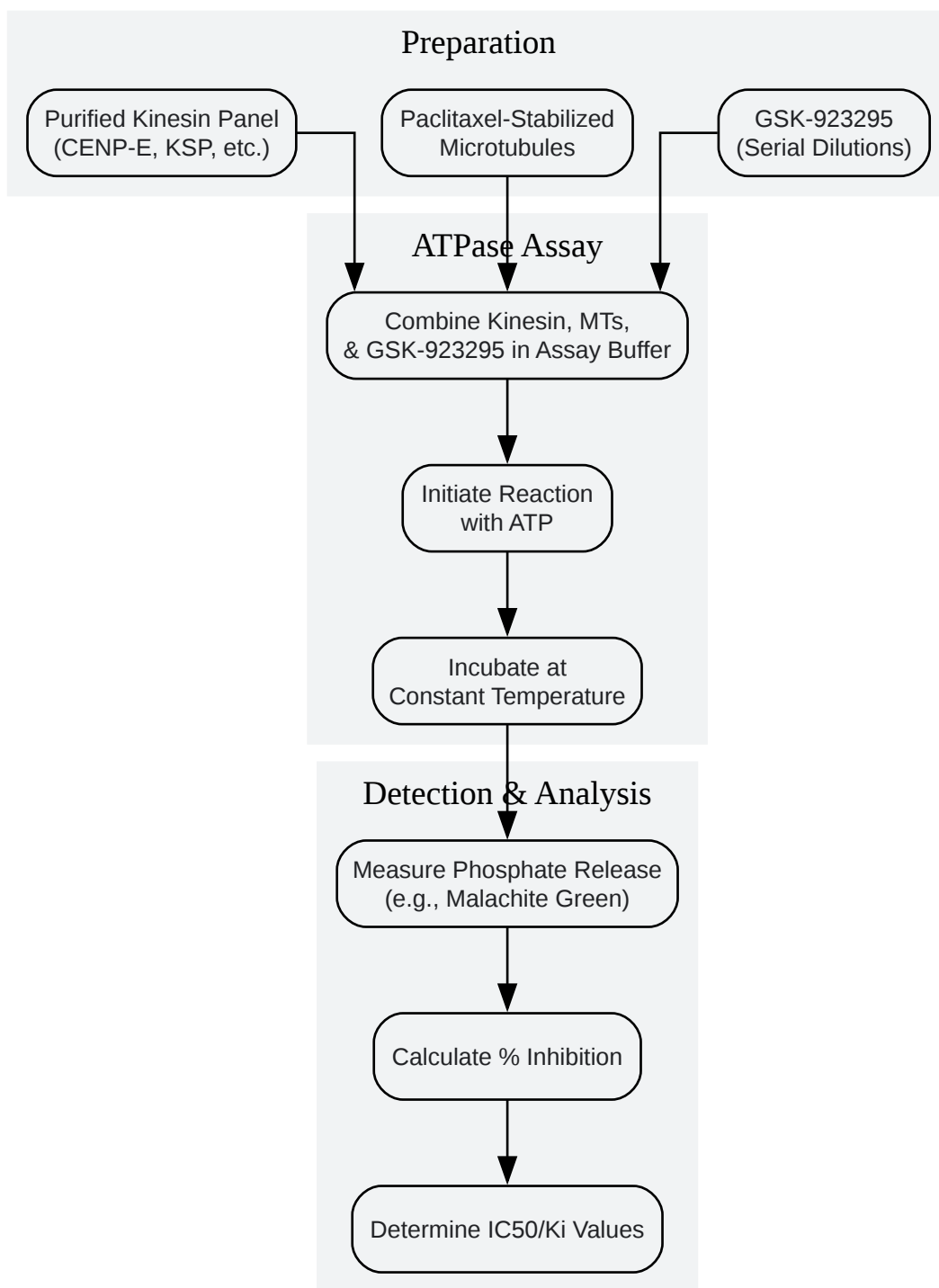
- Assay Buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP
- **GSK-923295** (or other test compounds) dissolved in DMSO
- Phosphate detection reagent (e.g., Malachite Green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase with NADH)
- Microplate reader

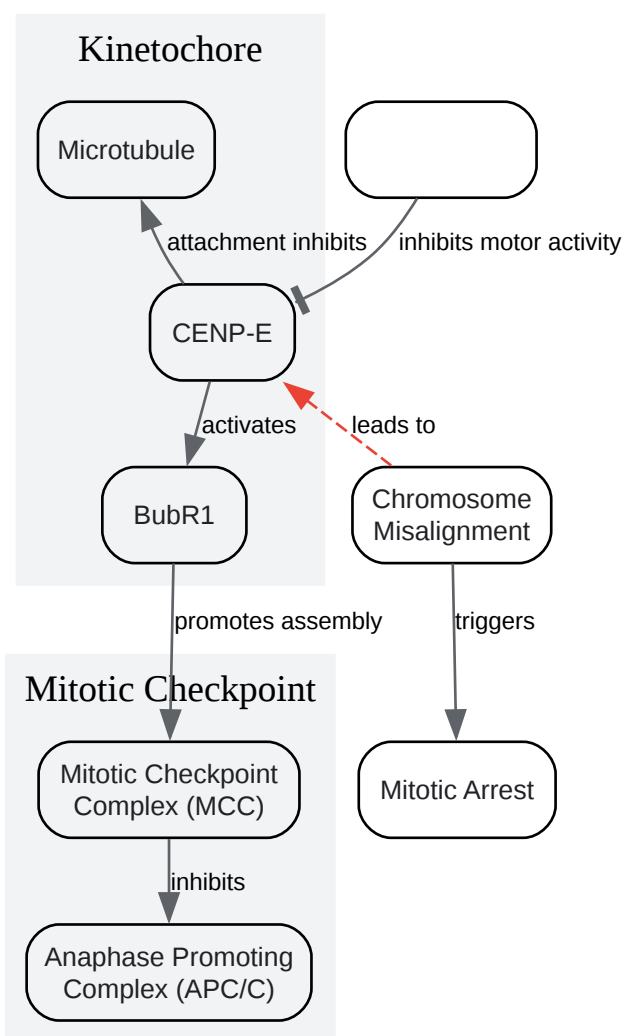
Procedure:

- **Reaction Setup:** Prepare a reaction mixture in a microplate containing the assay buffer, microtubules, and the respective kinesin enzyme.
- **Inhibitor Addition:** Add varying concentrations of **GSK-923295** to the wells. Include a DMSO-only control (vehicle).
- **Initiation of Reaction:** Initiate the ATPase reaction by adding a saturating concentration of ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
- **Detection of Phosphate Release:**
 - **Malachite Green Assay:** Stop the reaction and add Malachite Green reagent. The amount of inorganic phosphate released is proportional to the absorbance at ~620 nm.
 - **NADH-Coupled Assay:** The regeneration of ADP to ATP is coupled to the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm in real-time.
- **Data Analysis:** Determine the rate of ATP hydrolysis for each inhibitor concentration. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ or K_i value.

Visualizations

Experimental Workflow for Kinesin Inhibitor Selectivity Screening





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